反式除虫菊酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

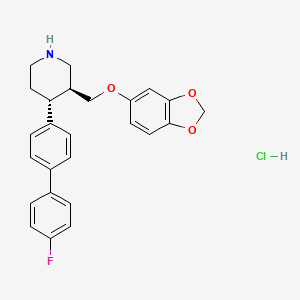

trans-Bifenthrin: is a synthetic pyrethroid insecticide widely used for agricultural and domestic pest control. It is known for its high efficacy against a broad spectrum of insects and mites. The compound is a chiral molecule with two stereoisomers, and the trans-isomer is particularly noted for its insecticidal properties .

科学研究应用

trans-Bifenthrin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of pyrethroid insecticides in various chemical reactions.

Biology: Investigated for its effects on insect physiology and its potential as a tool for pest control.

Medicine: Studied for its potential use in controlling disease vectors such as mosquitoes.

Industry: Widely used in agricultural practices to protect crops from pests, and in domestic settings to control household insects

作用机制

Target of Action

trans-Bifenthrin, a synthetic pyrethroid insecticide, primarily targets the sodium channels in the nerve cells of insects . These sodium channels play a crucial role in the generation and conduction of nerve impulses, which are fundamental for the normal functioning of the nervous system .

Mode of Action

trans-Bifenthrin acts as a sodium channel modulator . It binds to the voltage-gated sodium channels, prolonging their open state . This action disrupts the normal neuronal function, leading to hyperexcitation, paralysis, and ultimately death of the insect .

Biochemical Pathways

The biochemical pathways affected by trans-Bifenthrin primarily involve nerve signal transmission. By modulating sodium channels, trans-Bifenthrin disrupts the normal flow of sodium ions, which is essential for nerve impulse conduction . This disruption affects multiple downstream neurological processes, leading to a range of toxic effects .

Pharmacokinetics

The pharmacokinetics of trans-Bifenthrin involves its absorption, distribution, metabolism, and excretion (ADME). After administration, trans-Bifenthrin exhibits moderate to high persistence in the body . It is metabolized into several metabolites, including TFP acid and 4’-OH bifenthrin . The compound and its metabolites are eventually excreted .

Result of Action

The primary result of trans-Bifenthrin’s action is the disruption of normal nerve function in insects, leading to their paralysis and death . It can also cause sublethal toxic effects on various non-target organisms, including developmental toxicity, neurobehavioral toxicity, oxidative damage, immune toxicity, and endocrine disrupting effects .

Action Environment

The action of trans-Bifenthrin can be influenced by various environmental factors. For instance, its persistence in soil and water can lead to prolonged exposure and potential risks to wildlife and humans . Moreover, its widespread application can result in residues in environmental media, residential areas, and biota . Therefore, the environmental context plays a significant role in determining the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

trans-Bifenthrin plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in insect nervous systems. It primarily targets voltage-gated sodium channels in nerve cells, leading to prolonged channel opening and subsequent neuronal hyperexcitation. This interaction disrupts normal nerve function, causing paralysis and death in insects . Additionally, trans-Bifenthrin can interact with other biomolecules, such as cytochrome P450 enzymes, which are involved in its metabolism and detoxification.

Cellular Effects

trans-Bifenthrin exerts various effects on different cell types and cellular processes. In nerve cells, it disrupts normal cell signaling pathways by altering the function of voltage-gated sodium channels. This disruption can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and viability. In non-target organisms, trans-Bifenthrin can cause oxidative stress, immune toxicity, and endocrine disruption, impacting overall cellular health .

Molecular Mechanism

The molecular mechanism of trans-Bifenthrin involves its binding to voltage-gated sodium channels in nerve cells. This binding prolongs the opening of these channels, leading to continuous sodium ion influx and neuronal hyperexcitation. The hyperexcitation results in paralysis and death of the target insects. Additionally, trans-Bifenthrin can inhibit or activate various enzymes, such as cytochrome P450, which are involved in its metabolism and detoxification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trans-Bifenthrin can change over time due to its stability and degradation. trans-Bifenthrin is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to trans-Bifenthrin in in vitro or in vivo studies has shown potential adverse effects on cellular function, including oxidative damage and immune toxicity .

Dosage Effects in Animal Models

The effects of trans-Bifenthrin vary with different dosages in animal models. At low doses, trans-Bifenthrin can effectively control pest populations without causing significant harm to non-target organisms. At high doses, trans-Bifenthrin can exhibit toxic effects, including neurotoxicity, developmental toxicity, and endocrine disruption. Threshold effects have been observed, where adverse effects become more pronounced at higher concentrations .

Metabolic Pathways

trans-Bifenthrin is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism and detoxification of trans-Bifenthrin, converting it into less toxic metabolites. The metabolic flux and levels of metabolites can be influenced by the presence of trans-Bifenthrin, affecting overall metabolic processes .

Transport and Distribution

trans-Bifenthrin is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The localization and accumulation of trans-Bifenthrin within specific tissues can influence its efficacy and potential toxicity. For example, trans-Bifenthrin can accumulate in fatty tissues, leading to prolonged exposure and potential adverse effects .

Subcellular Localization

The subcellular localization of trans-Bifenthrin can affect its activity and function. trans-Bifenthrin can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence its interaction with biomolecules and its overall efficacy in disrupting cellular processes .

准备方法

Synthetic Routes and Reaction Conditions: trans-Bifenthrin is synthesized through a multi-step process involving the esterification of 2-methylbiphenyl-3-ylmethanol with (Z)-(1RS,3RS)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid. The reaction typically requires the use of a strong acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired trans-isomer .

Industrial Production Methods: In industrial settings, the production of trans-Bifenthrin involves large-scale esterification reactions followed by purification processes such as crystallization and distillation to obtain the pure compound. The manufacturing process is designed to maximize yield and purity while minimizing the formation of unwanted isomers and by-products .

化学反应分析

Types of Reactions: trans-Bifenthrin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Reduction: Reduction reactions can convert trans-Bifenthrin to its corresponding alcohol.

Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed:

Oxidation: Hydroxylated bifenthrin derivatives.

Reduction: Bifenthrin alcohol.

Substitution: Halogenated bifenthrin derivatives.

相似化合物的比较

Permethrin: Another pyrethroid insecticide with similar uses but different efficacy and toxicity profiles.

Cypermethrin: Known for its high insecticidal activity but differs in its chemical structure and environmental persistence.

Deltamethrin: Highly effective against a wide range of pests but has a different mode of action and toxicity profile

Uniqueness of trans-Bifenthrin: trans-Bifenthrin is unique due to its high efficacy at low concentrations, its relatively low toxicity to mammals, and its stability in various environmental conditions. These properties make it a preferred choice for both agricultural and domestic pest control .

属性

CAS 编号 |

83322-02-5 |

|---|---|

分子式 |

C23H22ClF3O2 |

分子量 |

422.9 g/mol |

IUPAC 名称 |

(2-methyl-3-phenylphenyl)methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20+/m0/s1 |

InChI 键 |

OMFRMAHOUUJSGP-GUGVIDNXSA-N |

手性 SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)[C@H]3[C@@H](C3(C)C)/C=C(/C(F)(F)F)\Cl |

规范 SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl |

同义词 |

trans-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid (2-methyl[1,1’-biphenyl]-3-yl)methyl Ester; |

产品来源 |

United States |

Q1: How potent is trans-bifenthrin as a phagodeterrent against Rhizoglyphus robini compared to other pyrethroids?

A1: The study found that trans-bifenthrin exhibited a weaker phagodeterrent effect on Rhizoglyphus robini compared to other pyrethroids tested. [] The order of decreasing phagodeterrent potency was observed as: fenvalerate > cypermethrin > deltamethrin > bioresmethrin > pyrethrin > bifenthrin > cis-permethrin > trans-permethrin. [] This suggests that while trans-bifenthrin can deter feeding in these mites, other pyrethroids demonstrate higher efficacy in this regard. Interestingly, the study also highlighted that even the cleavage products of some pyrethroids, including the bifenthrin acid moiety (both cis and trans isomers), displayed comparable phagodeterrent activity to the parent compounds. []

Q2: What is the significance of the observed phagodeterrence by trans-bifenthrin and its degradation products in the context of mite control?

A2: The study proposes that the phagodeterrent activity of trans-bifenthrin and its breakdown products could contribute to mite dispersal and potential outbreaks. [] While not directly lethal, the repellent effect might drive mites away from treated areas, leading to their dispersal and potentially increased infestations in untreated zones. This highlights the importance of understanding the sublethal effects of pesticides like trans-bifenthrin and considering these factors when developing integrated pest management strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]-](/img/structure/B1146840.png)